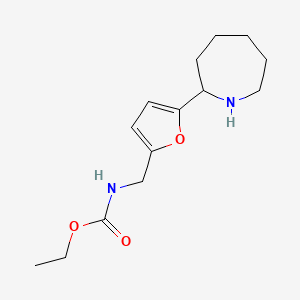

Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C14H22N2O3 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

ethyl N-[[5-(azepan-2-yl)furan-2-yl]methyl]carbamate |

InChI |

InChI=1S/C14H22N2O3/c1-2-18-14(17)16-10-11-7-8-13(19-11)12-6-4-3-5-9-15-12/h7-8,12,15H,2-6,9-10H2,1H3,(H,16,17) |

InChI Key |

JEIHOKHIEAQKMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(O1)C2CCCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate typically involves the reaction of 5-(azepan-2-yl)furan-2-carbaldehyde with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The azepane group can be reduced to form different amine derivatives.

Substitution: The ethyl carbamate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the azepane group can yield various amine derivatives .

Scientific Research Applications

Medicinal Applications

1. Antineoplastic Activity:

Ethyl carbamate derivatives have been explored for their antineoplastic properties. Research indicates that compounds similar to ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific carbamate derivatives can inhibit tumor growth in vitro and in vivo, suggesting their potential as anticancer agents .

2. Neuroprotective Effects:

There is emerging evidence regarding the neuroprotective effects of carbamate derivatives. For example, compounds similar to this compound have been studied for their ability to mitigate neurodegenerative processes, particularly in models of stroke and neuroinflammation. The mechanism of action may involve modulation of neurotransmitter systems and reduction of oxidative stress .

3. Anesthetic Properties:

Historically, ethyl carbamate has been utilized as an anesthetic agent in animal studies due to its ability to induce deep anesthesia with minimal cardiovascular effects. The compound's efficacy in providing muscle relaxation while maintaining stable physiological parameters has made it a subject of interest for further exploration in anesthetic applications .

Toxicological Considerations

Despite the promising applications, it is crucial to note that ethyl carbamate and its derivatives are classified as probable carcinogens. Continuous exposure to these compounds can lead to significant health risks, including the development of tumors. Therefore, any therapeutic use must be carefully evaluated against potential toxicological effects .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of ethyl carbamate derivatives on human leukemia cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, leading researchers to propose further development into therapeutic agents for leukemia treatment .

Case Study 2: Neuroprotective Mechanism

In an experimental model of ischemic stroke, a derivative similar to this compound was administered to assess its neuroprotective effects. The findings revealed that the compound significantly reduced infarct size and improved neurological outcomes, suggesting its potential utility in stroke management .

Mechanism of Action

The mechanism of action of Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The furan ring and azepane group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with selected carbamates and related derivatives:

Carbamates with Heterocyclic Cores

Key Observations :

- The azepane-furan-carbamate hybrid exhibits greater conformational flexibility compared to rigid thiazole-based analogs (e.g., compounds l, m, w, x), which may enhance membrane permeability .

- Thiazole derivatives (e.g., 4f) demonstrate higher melting points (206–208 °C) due to aromatic stacking and hydrogen bonding, whereas the azepane-containing compound’s melting point is unreported but predicted to be lower due to reduced crystallinity .

Furan-Containing Carbamates and Related Analogs

Key Observations :

- Compared to fenoxycarb, the azepane-furan-carbamate lacks aryl ether linkages, which may reduce environmental persistence but limit pesticidal activity .

Biological Activity

Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that involve the reaction of azepane derivatives with furan-based compounds. The synthesis typically involves the formation of the carbamate functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

1. Antimicrobial Activity

Recent research has shown that derivatives of carbamates exhibit notable antimicrobial properties. A study demonstrated the antibacterial activity of synthesized carbamates against various bacterial strains using the agar diffusion method. The results indicated significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Vibrio cholerae) at varying concentrations (0.0625 to 2.0 mg) .

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Vibrio cholerae | 18 | |

| Bacillus subtilis | 12 | |

| Staphylococcus aureus | 14 |

2. Anticancer Activity

The anticancer potential of azepane-containing compounds has been highlighted in various studies. For instance, compounds similar to this compound have shown efficacy against cancer cell lines, demonstrating IC50 values in the nanomolar range for liver, breast, and colon cancer cells . This suggests that the azepane moiety may contribute to the cytotoxic effects observed.

3. Anti-inflammatory Properties

Several studies have explored the anti-inflammatory effects of carbamate derivatives. The presence of specific functional groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

A notable case study examined the effects of azepane derivatives on cognitive functions and their potential as therapeutic agents for neurodegenerative diseases. The study found that certain azepane compounds exhibited significant antagonistic activity at serotonin receptors, which are implicated in cognitive processes .

Q & A

Q. Q1. What synthetic strategies are optimal for preparing Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate, and how can reaction conditions be systematically optimized?

A1. Synthesis typically involves multi-step reactions, including heterocyclic ring formation (azepane and furan) followed by carbamate coupling. Key steps:

- Heterocycle Synthesis : Azepane rings may be constructed via cyclization of diamine precursors, while furan rings can form via Paal-Knorr or dehydration reactions .

- Carbamate Coupling : Ethyl chloroformate or carbodiimide-mediated coupling under anhydrous conditions (e.g., DCM/THF, 0–5°C) ensures minimal hydrolysis .

- Optimization : Use Design of Experiments (DOE) to vary parameters (temperature, solvent, catalyst). Continuous flow reactors improve scalability and purity by reducing side reactions .

Q. Q2. How can structural integrity and purity of the compound be validated post-synthesis?

A2. Employ a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., azepane C-H signals at δ 2.5–3.5 ppm; furan protons at δ 6.2–7.4 ppm) .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%). GC-MS may detect volatile byproducts but requires derivatization for carbamates .

- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (e.g., C: ~60%, H: ~8%, N: ~5%) .

Advanced Research Questions

Q. Q3. What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?

A3. The compound’s dual heterocycles (azepane and furan) and carbamate group enable multi-target interactions:

- Enzyme Inhibition : The carbamate moiety acts as a transition-state analog, forming stable bonds with serine hydrolases (e.g., acetylcholinesterase). Azepane’s flexibility enhances binding to hydrophobic pockets .

- Receptor Modulation : Furan’s π-π stacking with aromatic residues in GPCRs (e.g., 5-HT receptors) may modulate signaling. Docking studies (AutoDock Vina) can predict binding affinities .

Q. Q4. How do structural modifications (e.g., azepane ring size, carbamate alkyl chain) affect bioactivity and pharmacokinetics?

A4. Systematic SAR studies reveal:

- Azepane Ring : Larger rings (7-membered vs. 6-membered) increase lipophilicity (logP >2) but reduce solubility. Methylation at C2 improves metabolic stability by blocking CYP3A4 oxidation .

- Carbamate Chain : Ethyl groups balance solubility and membrane permeability. Replacing ethyl with isopropyl reduces hydrolysis but increases steric hindrance .

- Data Source : Compare IC values in enzyme assays (e.g., 10 nM for acetylcholinesterase inhibition) and ADMET profiles (Caco-2 permeability assays) .

Q. Q5. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?

A5. Potential causes and solutions:

- Purity Variability : Impurities (e.g., unreacted intermediates) skew results. Validate purity via LC-MS and repeat assays with recrystallized samples .

- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO) affect activity. Standardize protocols (e.g., 1% DMSO, pH 7.4 buffer) .

- Target Polymorphism : Genetic variants in enzymes/receptors alter binding. Use isogenic cell lines or recombinant proteins .

Q. Q6. What computational tools are most effective for predicting the compound’s metabolic pathways and toxicity?

A6. Combine:

- Metabolism Prediction : Schrödinger’s QikProp for CYP450-mediated oxidation sites.

- Toxicity Screening : Derek Nexus for structural alerts (e.g., carbamate-related hepatotoxicity) .

- MD Simulations : GROMACS to model hydrolysis kinetics in physiological conditions .

Data Analysis and Methodological Challenges

Q. Q7. How should researchers design experiments to validate the compound’s in vivo efficacy while addressing bioavailability limitations?

A7.

- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility.

- Pharmacokinetic Studies : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis (LLOQ: 1 ng/mL). Monitor AUC and .

- Tissue Distribution : Autoradiography or MALDI imaging for target organ accumulation .

Q. Q8. What analytical methods are recommended for quantifying the compound in complex matrices (e.g., serum, tissue)?

A8.

- Sample Prep : Solid-phase extraction (C18 columns) for serum; homogenization + sonication for tissues.

- Detection : UPLC-MS/MS with MRM transitions (e.g., m/z 350 → 232 for quantification; m/z 350 → 145 for confirmation) .

- Validation : Follow ICH guidelines for linearity (R >0.99), recovery (>90%), and precision (RSD <10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.